molecular formula C47H73NO17 B1667258 Amphotericin b CAS No. 1397-89-3

Amphotericin b

Cat. No. B1667258
CAS RN: 1397-89-3
M. Wt: 924.1 g/mol
InChI Key: APKFDSVGJQXUKY-INPOYWNPSA-N
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Description

Amphotericin B is an antifungal medication that fights infections caused by fungus . It is used to treat serious, life-threatening fungal infections . It is not for use in treating minor fungal infections such as yeast infections of the mouth, esophagus, or vagina . It is also known to bind to sterols, primarily ergosterol, which leads to the formation of pores that allow leakage of cellular components .


Synthesis Analysis

Amphotericin B is produced mainly by Streptomyces nodosus . Various intracellular metabolites of S. nodosus were identified during AmB fermentation, and the key compounds related to the cell growth and biosynthesis of AmB were analyzed . Amphotericin B analogs prepared by semi-synthetic modifications as well as those produced via genetic modification of the AmB polyketide synthase cluster are also discussed .


Molecular Structure Analysis

Amphotericin B’s crystal structure was obtained from Pubchem . The recovered structure was further quantum mechanically optimized . Its molecular formula is C47H73NO17 .


Chemical Reactions Analysis

Amphotericin B exerts its antifungal effect by disruption of fungal cell wall synthesis because of its ability to bind to sterols, primarily ergosterol . This leads to the formation of pores that allow leakage of cellular components .


Physical And Chemical Properties Analysis

Amphotericin B has a molecular formula of C47H73NO17 and a molecular weight of 924.08 . It is soluble in DMSO .

Scientific Research Applications

  • Pharmacological Properties and Formulations :

    • Amphotericin B has been a critical antifungal agent since its introduction in the 1950s. Despite its potential toxicity, it remains essential for treating invasive fungal diseases due to its broad spectrum of activity and low resistance rate. Various lipid-based formulations have been developed to minimize toxicity, each with unique characteristics influencing therapeutic outcomes (Cavassin et al., 2021).
  • Novel Oral Formulations for Parasitic Infections :

    • The development of oral formulations of Amphotericin B addresses its solubility and bioavailability challenges. Innovative approaches like micellar formulations, polymeric nanoparticles, and self-emulsifying drug delivery systems have been explored to enhance oral absorption, particularly for treating parasitic infections such as leishmaniasis (Wasan et al., 2022).
  • Self-Nano-Emulsifying Drug Delivery Systems :

    • Research has focused on self-nano-emulsifying drug delivery systems (SNEDDS) containing room temperature ionic liquids (RTILs) for the oral delivery of Amphotericin B. These combinations significantly enhance the solubility and permeability of the drug, offering a promising strategy for improving its oral bioavailability (Kontogiannidou et al., 2020).
  • Controlled-Release Drug Delivery Alternatives :

    • Gamma radiation has been used to analyze the effects on polymeric hydrogels for the controlled-release delivery of Amphotericin B. This method shows promise as an alternative treatment for cutaneous leishmaniasis, maintaining the drug's stability and biological activity after irradiation (de Oliveira et al., 2020).
  • Nanoparticle-Based Antifungal Therapies :

    • Encapsulation of Amphotericin B in lipase-sensitive nanoparticles offers a strategy for on-demand drug release, enhancing antifungal activity while reducing cytotoxicity. This approach is particularly effective against lipase-secreting fungal infections (Uroro et al., 2022).
  • Topical Dosage Forms for Cutaneous Leishmaniasis :

    • The development of a topical AmB gel for cutaneous leishmaniasis shows promise, with stable properties, optimal for topical use, and effective retention of AmB in the skin, indicating potential for further in vivo efficacy studies (Berenguer et al., 2020).
  • Nanotechnology-Based Delivery Systems :

    • Nanotechnology approaches in developing Amphotericin B delivery systems have been pivotal in improving its antimicrobial potency and reducing toxicity. Nanotechnology-based systems, including lipid formulations and nanoparticles, are being researched to address therapeutic challenges in fungal diseases and leishmaniasis treatment (Jafari et al., 2021).

Safety And Hazards

Amphotericin B is for serious, life-threatening fungal infections . It is not for use in treating a minor fungal infection (yeast infection) of the mouth, esophagus, or vagina . Do not use amphotericin B in larger amounts than recommended. An overdose can cause death .

Future Directions

Liposomal amphotericin B will remain an essential therapeutic agent in the armamentarium needed to manage future challenges, given its broad antifungal spectrum, low level of acquired resistance, and limited potential for drug–drug interactions .

properties

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1
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InChI Key

APKFDSVGJQXUKY-INPOYWNPSA-N
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Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
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Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O
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Molecular Formula

C47H73NO17
Record name AMPHOTERICIN B
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DSSTOX Substance ID

DTXSID9022601
Record name Amphotericin B
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Molecular Weight

924.1 g/mol
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Physical Description

Amphotericin b is a bright yellow powder. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In N,N-dimethylformamide 2-4 mg/ml, in N,N-dimethylformamide + hydrochloric acid 60-80 mg/ml, in dimethyl sulfoxide 30-40 mg/ml, INSOL IN ANHYDROUS ALC, ETHER, BENZENE & TOLUENE; SLIGHTLY SOL IN METHANOL, Insol in water at pH 6-7; solubility in water at pH 2 or pH 11 about 0.1 mg/ml; water sol increased by sodium desoxycholate, In water, 750 mg/L at 25 °C, 8.19e-02 g/L
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Mechanism of Action

Amphotericin B is fungistatic or fungicidal depending on the concentration obtained in body fluids and the susceptibility of the fungus. The drug acts by binding to sterols (ergosterol) in the cell membrane of susceptible fungi. This creates a transmembrane channel, and the resultant change in membrane permeability allowing leakage of intracellular components. Ergosterol, the principal sterol in the fungal cytoplasmic membrane, is the target site of action of amphotericin B and the azoles. Amphotericin B, a polyene, binds irreversibly to ergosterol, resulting in disruption of membrane integrity and ultimately cell death., Amphotericin B usually is fungistatic in action at concentrations obtained clinically, but may be fungicidal in high concentrations or against very susceptible organisms. Amphotericin B exerts its antifungal activity principally by binding to sterols (e.g., ergosterol) in the fungal cell membrane. As a result of this binding, the cell membrane is no longer able to function as a selective barrier and leakage of intracellular contents occurs. Cell death occurs in part as a result of permeability changes, but other mechanisms also may contribute to the in vivo antifungal effects of amphotericin B against some fungi. Amphotericin B is not active in vitro against organisms that do not contain sterols in their cell membranes (eg, bacteria)., Binding to sterols in mammalian cells (such as certain kidney cells and erythrocytes) may account for some of the toxicities reported with conventional amphotericin B therapy. At usual therapeutic concentrations of amphotericin B, the drug does not appear to hemolyze mature erythrocytes, and the anemia seen with conventional IV amphotericin B therapy may result from the action of the drug on actively metabolizing and dividing erythropoietic cells., ...Nephrotoxicity associated with conventional IV amphotericin B appears to involve several mechanisms, including a direct vasoconstrictive effect on renal arterioles that reduces glomerular and renal tubular blood flow and a lytic action on cholesterol-rich lysosomal membranes of renal tubular cells. ...
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Product Name

Amphotericin B

Color/Form

Deep yellow prisms or needles from n,n-dimethylformamide, YELLOW TO ORANGE POWDER

CAS RN

1397-89-3; 30652-87-0, 1397-89-3
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Melting Point

greater than 338 °F (decomposes) (NTP, 1992), 170 °C (gradual decomposition), 170.0 °C
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Citations

For This Compound
336,000
Citations
HA Gallis, RH Drew, WW Pickard - Reviews of infectious …, 1990 - academic.oup.com
… Amphotericin B, the first commercially significant antifungal … Given the proved efficacy of amphotericin B- and the increas… This paper discusses the clinical uses of amphotericin B, …
Number of citations: 292 academic.oup.com
A Lemke, AF Kiderlen, O Kayser - Applied microbiology and biotechnology, 2005 - Springer
… of amphotericin B have been designed especially to reduce its detrimental effects on the kidneys. Since the 1980s, a wide variety of new amphotericin B … aspects of amphotericin B itself …
Number of citations: 408 link.springer.com
D Ellis - Journal of Antimicrobial Chemotherapy, 2002 - academic.oup.com
… Amphotericin B has been a mainstay of antifungal therapy for … for the lasting acceptance of amphotericin B are its broad … the spectrum of amphotericin B activity and resistance. About …
Number of citations: 607 academic.oup.com
S Hartsel, J Bolard - Trends in pharmacological sciences, 1996 - cell.com
… differential binding of amphotericin B from various formulations, to lipoproteins. We shall see below that amphotericin B toxicity may take its origin in the binding of amphotericin B to low …
Number of citations: 411 www.cell.com
M Kleinberg - International journal of antimicrobial agents, 2006 - Elsevier
… for the lipid formulations of amphotericin B in particular, in order to provide a rationale to justify substituting amphotericin B deoxycholate with the lipid formulations of amphotericin B. …
Number of citations: 189 www.sciencedirect.com
L Ostrosky-Zeichner, KA Marr, JH Rex… - Clinical Infectious …, 2003 - JSTOR
When introduced in 1959, amphotericin B deoxycholate (AmBD) was clearly a life-saving drug. Randomized studies demonstrating its efficacy were not thought to be necessary, and it …
Number of citations: 462 www.jstor.org
J Brajtburg, WG Powderly, GS Kobayashi… - Antimicrobial agents …, 1990 - Am Soc Microbiol
… A comparison of amphotericin B alone and combined with … activity of amphotericin B and amphotericin B methyl ester. … activity of amphotericin B and amphotericin B methyl ester. …
Number of citations: 694 journals.asm.org
DW Warnock - Journal of antimicrobial chemotherapy, 1991 - academic.oup.com
… Amphotericin B has a broad spectrum of action that includes … Interactions between amphotericin B and a number of other … with flucytosine is superior to amphotericin B on its own in the …
Number of citations: 150 academic.oup.com
JD Dutcher - Diseases of the Chest, 1968 - journal.chestnet.org
… In 1953, there was discovered an antimycotic antibiotic, amphotericin B, which … of amphotericin B as an antimycotic drug. At present, about ten years after its introduction, amphotericin B …
Number of citations: 149 journal.chestnet.org
GW Boswell, D Buell, I Bekersky - The Journal of Clinical …, 1998 - Wiley Online Library
… liposomal formulation of amphotericin B that was recently … , and cryptococcosis infections refractory to amphotericin B. It is a … available lipid‐complexed amphotericin B formulations, with …
Number of citations: 249 accp1.onlinelibrary.wiley.com

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